molecular formula C9H23N2O8P B12597280 N-(Phosphonomethyl)glycine--2,2',2''-nitrilotri(ethan-1-ol) (1/1) CAS No. 879887-20-4

N-(Phosphonomethyl)glycine--2,2',2''-nitrilotri(ethan-1-ol) (1/1)

Cat. No.: B12597280
CAS No.: 879887-20-4
M. Wt: 318.26 g/mol
InChI Key: BFDPHZJFDVHJCH-UHFFFAOYSA-N
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Description

N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) (1/1) is a chemical compound that is widely recognized for its role as a broad-spectrum systemic herbicide. It is commonly known as glyphosate. This compound is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This inhibition disrupts the biosynthesis of aromatic amino acids, which are essential for plant growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) typically involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) is unique due to its specific mechanism of action and its widespread use as a herbicide. Its ability to inhibit the EPSP enzyme makes it highly effective in controlling a broad range of weeds, making it a valuable tool in agriculture .

Properties

CAS No.

879887-20-4

Molecular Formula

C9H23N2O8P

Molecular Weight

318.26 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(phosphonomethylamino)acetic acid

InChI

InChI=1S/C6H15NO3.C3H8NO5P/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-4-2-10(7,8)9/h8-10H,1-6H2;4H,1-2H2,(H,5,6)(H2,7,8,9)

InChI Key

BFDPHZJFDVHJCH-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)NCP(=O)(O)O

Origin of Product

United States

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